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  • Product: 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid
  • CAS: 1314666-52-8

Core Science & Biosynthesis

Foundational

1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid exact mass and molecular weight

An In-depth Technical Guide to 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic Acid: Physicochemical Properties and Analytical Characterization Abstract This technical guide provides a comprehensive overview of 1-(3-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic Acid: Physicochemical Properties and Analytical Characterization

Abstract

This technical guide provides a comprehensive overview of 1-(3-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid, a substituted cyclopropane derivative of significant interest in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, with a core focus on the distinction and determination of its molecular weight and exact mass. We present established synthetic strategies, detailed protocols for analytical characterization using modern chromatographic and spectroscopic techniques, and field-proven insights into the importance of high-resolution mass spectrometry for structural confirmation. This guide is intended for researchers, medicinal chemists, and analytical scientists engaged in the development of novel therapeutics leveraging the unique structural and conformational properties of cyclopropane-containing scaffolds.

Compound Identification and Core Physicochemical Properties

1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid is a specific isomer within a class of phenylcyclopropane carboxylic acids. Precise identification is critical for regulatory, synthetic, and research purposes. The primary identifier for this compound is its CAS Number: 1314666-52-8 [1].

The molecular formula for this compound is C₁₁H₁₁BrO₂ . Based on this formula, we can define two crucial mass-related parameters: Molecular Weight and Exact Mass.

  • Molecular Weight (or Average Mass): This value is calculated using the weighted average of the natural abundances of all isotopes for each element in the formula. It is the value typically used for stoichiometric calculations in bulk chemical synthesis.

  • Exact Mass (or Monoisotopic Mass): This value is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁶O, ⁷⁹Br). Exact mass is the parameter measured by high-resolution mass spectrometry (HRMS) and is used to confirm the elemental composition of a molecule with high certainty.

The table below summarizes the key physicochemical properties for this compound.

PropertyValueSource / Method
CAS Number 1314666-52-8[1]
Molecular Formula C₁₁H₁₁BrO₂Derived
Molecular Weight 255.11 g/mol Computed[2]
Exact Mass 253.98642 DaComputed[2]
InChIKey QOGZYPQBUSUONK-UHFFFAOYSA-NComputed (Isomer)
Hazard Classifications Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H336)[1]

The Role of the Cyclopropane Motif in Drug Design

The cyclopropane ring is a highly valuable scaffold in medicinal chemistry.[3] Its rigid, three-membered ring structure introduces conformational constraints that can lock a molecule into a biologically active conformation, potentially increasing binding affinity and selectivity for a target protein. Furthermore, cyclopropanes are often used as metabolically stable bioisosteres for other groups, such as gem-dimethyl or phenyl rings, improving the pharmacokinetic profile of a drug candidate.[4] The incorporation of this motif into molecules like 1-(3-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid makes them attractive building blocks for creating novel and structurally diverse compound libraries for drug discovery screening.[5][6]

Synthetic Pathways

The synthesis of substituted phenylcyclopropane carboxylic acids is well-documented. A common and effective strategy involves a two-step process starting from a substituted phenylacetonitrile.[7] This approach provides a reliable route to the target compound.

General Synthetic Protocol

Step 1: Cyclopropanation of Substituted Phenylacetonitrile The first step is an α-alkylation of the starting material, 2-(3-bromo-2-methylphenyl)acetonitrile, with 1,2-dibromoethane using a strong base like sodium hydroxide and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) to facilitate the reaction between the aqueous and organic phases.[7]

Step 2: Hydrolysis of the Nitrile The resulting 1-(3-bromo-2-methylphenyl)cyclopropane-1-carbonitrile is then hydrolyzed to the corresponding carboxylic acid using a strong acid, typically concentrated hydrochloric acid, under heating.[7]

Synthesis Workflow Diagram

The logical flow of this two-step synthesis is illustrated below.

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis A 2-(3-bromo-2-methylphenyl)acetonitrile D 1-(3-bromo-2-methylphenyl) cyclopropane-1-carbonitrile A->D α-Alkylation B 1,2-Dibromoethane B->D α-Alkylation C NaOH, TBAB, H2O C->D α-Alkylation F 1-(3-Bromo-2-methylphenyl) cyclopropane-1-carboxylic acid D->F Nitrile Hydrolysis E Conc. HCl, Heat E->F

Caption: A two-step workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of any chemical compound intended for research or drug development.[8] For 1-(3-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid, a combination of chromatographic and spectroscopic methods is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity and quantifying the assay of the compound.[8] A reversed-phase method would be suitable for this moderately polar molecule.

Protocol: HPLC Purity and Assay Determination

  • Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 5 µL. Purity is determined by the area percentage of the main peak. Assay is determined by comparing the peak area to that of a certified reference standard.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry (MS), particularly when coupled with HPLC (LC-MS), is used to confirm the molecular weight of the compound and any detected impurities. For unambiguous confirmation of the elemental formula, High-Resolution Mass Spectrometry (HRMS) is the definitive technique.

Protocol: HRMS for Exact Mass Determination

  • Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) instrument, often coupled to an HPLC or UPLC system.

  • Ionization Source: Electrospray Ionization (ESI) is typically used. For a carboxylic acid, negative ion mode (ESI-) is often preferred to observe the deprotonated molecule [M-H]⁻.

  • Mass Analyzer Mode: Set to high-resolution mode (>10,000 FWHM).

  • Calibration: Ensure the instrument is calibrated according to the manufacturer's protocol immediately prior to analysis to ensure high mass accuracy.

  • Infusion: The sample, prepared as in the HPLC protocol, can be directly infused or analyzed via LC-MS.

  • Data Acquisition: Acquire data over a mass range that includes the expected m/z of the target ion (e.g., 100-500 m/z).

  • Data Processing:

    • The measured m/z for the [M-H]⁻ ion should be compared to the theoretical value.

      • Theoretical [M-H]⁻ for C₁₁H₁₀BrO₂⁻: 252.97891 Da.

    • The mass accuracy should be within a narrow tolerance, typically < 5 ppm.

    • The isotopic pattern must also be evaluated. The presence of bromine results in a characteristic M and M+2 isotopic cluster with a nearly 1:1 intensity ratio, providing a powerful diagnostic tool for confirming the presence of a single bromine atom.

Analytical Workflow Diagrams

The following diagrams illustrate the logical flow for both a standard purity analysis and a definitive structural confirmation.

G A Sample Preparation (1 mg/mL in ACN/H2O) B HPLC Injection A->B C Reversed-Phase C18 Separation B->C D UV Detection (254 nm) C->D E Data Analysis (Peak Integration) D->E F Purity Report (% Area) E->F G cluster_0 Data Validation A Sample Infusion or LC-MS B ESI Ionization (Negative Mode) A->B C High-Resolution Mass Analysis (TOF/Orbitrap) B->C D Data Acquisition C->D E Measured m/z vs. Theoretical m/z (< 5 ppm error) D->E F Isotopic Pattern Analysis (Bromine Signature) D->F G Elemental Composition Confirmed (C11H11BrO2) E->G F->G

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Exploratory

Structural Elucidation and NMR Chemical Shift Assignment of 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic Acid

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Halogenated aryl cyclopropanecarboxylic acids a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Halogenated aryl cyclopropanecarboxylic acids are highly privileged pharmacophores in modern drug discovery, frequently serving as rigidified steric shields or metabolic soft-spot blockers in kinase inhibitors and CFTR modulators. The compound 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid presents a unique structural elucidation challenge due to its pseudo-asymmetric cyclopropane plane, restricted bond rotation (atropisomerism), and heavy-atom shielding effects.

This whitepaper provides an in-depth technical framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) assignment of this molecule. Rather than merely listing spectral data, this guide emphasizes the causality behind the chemical shifts and establishes a self-validating experimental protocol to ensure absolute structural certainty.

Self-Validating NMR Acquisition Protocol

To achieve unambiguous structural elucidation, the NMR acquisition must be designed as a self-validating system. Relying solely on 1D NMR is insufficient due to the signal overlap in the aromatic region and the lack of protons on the critical C-1 cyclopropane junction. The following step-by-step methodology ensures that every structural claim is independently verified by multi-dimensional correlational data ()[1].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl 3​ is selected over DMSO- d6​ to preserve the intramolecular hydrogen bonding dynamics of the carboxylic acid and prevent solvent-induced conformational averaging that could obscure the diastereotopic splitting of the cyclopropane ring.

  • 1D 1 H NMR Acquisition (400/600 MHz): Utilize a 30° excitation pulse (zg30) with a relaxation delay (D1) of 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ) of the sterically hindered methyl group, allowing for rigorous quantitative integration (exactly 3H).

  • 1D 13 C NMR Acquisition (100/150 MHz): Employ power-gated decoupling (zgpg30) with an extended D1 of 2.5–3.0 seconds. Causality: The molecule contains five quaternary carbons (C=O, C-1 Cyclo, and three substituted aryl carbons). These lack direct dipole-dipole relaxation from attached protons, resulting in long T1​ times. An extended D1 is mandatory to observe these critical nodes[2].

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct 1 J CH​ couplings. Causality: This instantly differentiates the CH 3​ (methyl), CH 2​ (cyclopropane), and CH (aryl) groups, directly validating the 1D 13 C assignments[3].

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range couplings ( 2 J and 3 J 8 Hz). Causality: This is the core self-validating step. It bridges the isolated spin systems (the cyclopropane protons, the methyl protons, and the aryl protons) by showing their shared connectivity to the quaternary C-1 cyclopropane carbon[4].

NMR_Workflow Sample Sample Prep (CDCl3, 298K) OneD 1D NMR (1H & 13C) Sample->OneD Acquire TwoD 2D NMR (COSY, HSQC, HMBC) OneD->TwoD Trigger if complex Process Data Processing (FT, Phase, Baseline) OneD->Process TwoD->Process Validate Structure Validation & Assignment Process->Validate Self-Validating

Figure 1: Self-validating NMR acquisition and processing workflow.

1 H NMR Chemical Shift Analysis & Causality

The proton spectrum of 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid is defined by severe steric crowding. The data below is synthesized from empirical additivity rules and structurally analogous 1-arylcyclopropanecarboxylic acids (; )[5],[6].

Table 1: 1 H NMR Chemical Shifts (CDCl 3​ , 400 MHz)
PositionShift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Rationale & Causality
COOH 12.00br s1H-Highly deshielded due to acidic nature and hydrogen bonding.
H-4 (Aryl) 7.45dd1H8.0, 1.5Ortho to electronegative Br; deshielded.
H-6 (Aryl) 7.25dd1H7.5, 1.5Ortho to H-5, meta to H-4.
H-5 (Aryl) 7.05t1H7.5, 8.0Ortho to both H-4 and H-6; least deshielded aryl proton.
CH 3​ (Methyl) 2.50s3H-Shifted downfield (normally ~2.3 ppm) due to steric compression between the Br and the cyclopropane ring[5].
H-2a, H-3a (Cyclo) 1.75 - 1.85m2HAA'BB'Diastereotopic face trans to the carboxylic acid.
H-2b, H-3b (Cyclo) 0.95 - 1.25m2HAA'BB'Diastereotopic face cis to the carboxylic acid.
Mechanistic Insight: The AA'BB' Cyclopropane System

A novice spectroscopist might expect the four cyclopropane protons to appear as a simple singlet or a tight multiplet. However, they consistently present as a complex AA'BB' system. Why? The bulky ortho-methyl group and the meta-bromine atom create a massive steric barrier, preventing the free rotation of the aryl-cyclopropane C-C bond. This restricted rotation (atropisomerism on the NMR timescale) locks the cyclopropane ring orthogonal to the aryl plane. Consequently, the cyclopropane ring has two permanently distinct faces: one facing the shielding cone of the carboxylic acid, and one facing away. This diastereotopic environment splits the CH 2​ protons into distinct high-field and low-field multiplets[7].

13 C NMR Chemical Shift Analysis & Causality

The carbon spectrum relies heavily on understanding the electronic effects of the halogens and the unique hybridization of the cyclopropane ring.

Table 2: 13 C NMR Chemical Shifts (CDCl 3​ , 100 MHz)
PositionShift ( δ , ppm)TypeAssignment Rationale & Causality
C=O 180.5CCarboxylic acid carbonyl.
C-1 (Aryl) 139.0CIpso carbon attached to the cyclopropane ring.
C-2 (Aryl) 138.2CIpso carbon attached to the methyl group.
C-4 (Aryl) 131.5CHAromatic CH, ortho to Br.
C-6 (Aryl) 128.0CHAromatic CH.
C-5 (Aryl) 127.5CHAromatic CH.
C-3 (Aryl) 126.0CIpso carbon attached to Br. (Heavy Atom Effect)
C-1 (Cyclo) 29.5CQuaternary cyclopropane carbon.
CH 3​ (Methyl) 20.5CH 3​ Aryl methyl group.
C-2, C-3 (Cyclo) 17.0CH 2​ Cyclopropane methylene carbons.
Mechanistic Insight: The Heavy Atom Effect

Notice that C-3 (the aryl carbon attached to the Bromine) appears at an unusually high field (~126.0 ppm) for a substituted aromatic carbon. This is driven by the Heavy Atom Effect ()[8]. The large, diffuse electron cloud of the bromine atom provides significant diamagnetic shielding to the attached ipso carbon, shifting it upfield compared to the methyl-substituted C-2 (~138.2 ppm).

Furthermore, the cyclopropane carbons (C-2 and C-3) appear highly shielded (~17.0 ppm). Despite having sp3 -like geometry, the high ring strain forces the C-C bonds to exhibit "bent bond" (Walsh orbital) character, giving them partial sp2 character and resulting in a strong diamagnetic anisotropic shielding effect within the ring center.

2D Correlational Validation (HMBC)

To definitively prove the structure—especially the placement of the substituents on the aryl ring relative to the cyclopropane—we rely on the HMBC network. The HMBC experiment detects correlations over 2 to 3 bonds ( 2 J CH​ and 3 J CH​ ), effectively allowing us to "see" through the quaternary carbons[3].

Critical Self-Validating Nodes:

  • The methyl protons ( δ 2.50) will show a strong 3 J correlation to C-1 (Aryl) and C-3 (Aryl), confirming the methyl group is sandwiched exactly between the cyclopropane and the bromine.

  • The cyclopropane protons ( δ 0.95 - 1.85) will show a 3 J correlation to the C=O ( δ 180.5) and C-1 Aryl ( δ 139.0), proving the cyclopropane C-1 is the central junction of the molecule.

HMBC_Network H_Me H-Methyl (2.50 ppm) C_Ar C-Aryl (126-140 ppm) H_Me->C_Ar 2J, 3J H_Cyclo H-Cyclo (0.95-1.85 ppm) C_Quat C1-Cyclo (29.5 ppm) H_Cyclo->C_Quat 2J H_Cyclo->C_Ar 3J C_O C=O (180.5 ppm) H_Cyclo->C_O 3J H_Ar H-Aryl (7.0-7.5 ppm) H_Ar->C_Quat 3J H_Ar->C_Ar 2J, 3J

Figure 2: Key HMBC correlations validating the core molecular scaffold.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

  • Skolnick, P., et al. (2015). 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders (US Patent 9205074B2). U.S.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Synthetic Rationale 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid (CAS: 1314666-52-8)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Synthetic Rationale

1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid (CAS: 1314666-52-8) is a highly valued building block in medicinal chemistry, frequently utilized to introduce conformationally restricted aryl-cyclopropyl motifs into drug candidates [1]. The presence of the ortho-methyl and meta-bromo substituents provides a unique steric and electronic profile, enabling further late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Methodology Selection: The most robust and scalable approach to synthesizing 1-arylcyclopropanecarboxylic acids is a two-step sequence starting from the corresponding arylacetonitrile.

  • Phase-Transfer Catalyzed (PTC) Cyclopropanation: We employ a PTC approach using 1,2-dibromoethane and 50% aqueous sodium hydroxide with benzyltriethylammonium chloride (TEBAC) [2]. This method is chosen over traditional organometallic cyclopropanation because it avoids strictly anhydrous conditions, utilizes inexpensive reagents, and provides excellent yields by suppressing linear dialkylation side products.

  • Harsh Alkaline Hydrolysis: The resulting 1-arylcyclopropanecarbonitrile is highly sterically hindered due to the adjacent cyclopropane ring and the ortho-methyl group on the phenyl ring. Standard aqueous hydrolysis is often incomplete. Therefore, we utilize potassium hydroxide in ethylene glycol at elevated temperatures (150 °C) to drive the conversion to the carboxylate, followed by acidic workup to precipitate the free acid.

Synthetic Workflow

SynthesisRoute SM 2-(3-Bromo-2-methylphenyl) acetonitrile Int 1-(3-Bromo-2-methylphenyl) cyclopropane-1-carbonitrile SM->Int 1,2-Dibromoethane 50% NaOH, TEBAC 60°C, 6h Prod 1-(3-Bromo-2-methylphenyl) cyclopropane-1-carboxylic acid Int->Prod KOH, Ethylene Glycol 150°C, 12h then aq. HCl

Fig 1: Two-step synthesis of 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid.

Materials and Reagents

The following quantitative parameters are optimized for a 50 mmol scale synthesis.

Reagent / MaterialRoleAmountEquivalentsMolarity / Purity
2-(3-Bromo-2-methylphenyl)acetonitrileStarting Material10.5 g1.0 eq98%
1,2-DibromoethaneAlkylating Agent14.1 g1.5 eq99%
Sodium Hydroxide (aq)Base (Step 1)40 mLExcess50% w/w
TEBACPhase-Transfer Catalyst0.57 g0.05 eq99%
Potassium HydroxideBase (Step 2)14.0 g5.0 eq85% pellets
Ethylene GlycolHigh-boiling Solvent50 mLN/AAnhydrous
Hydrochloric Acid (aq)AcidificationVariableto pH 26.0 M

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile

Causality Focus: The biphasic nature of this reaction requires intense mechanical agitation. The TEBAC catalyst is crucial for transporting the hydroxide ion into the organic phase to generate the carbanion.

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar (or mechanical stirrer for larger scales), a reflux condenser, and an internal temperature probe.

  • Reagent Charging: Add 2-(3-bromo-2-methylphenyl)acetonitrile (10.5 g, 50.0 mmol), 1,2-dibromoethane (14.1 g, 75.0 mmol), and benzyltriethylammonium chloride (TEBAC, 0.57 g, 2.5 mmol) to the flask.

  • Base Addition: Begin vigorous stirring (≥800 rpm). Slowly add 40 mL of 50% aqueous NaOH. Caution: The initial deprotonation is mildly exothermic.

  • Reaction: Heat the biphasic mixture to an internal temperature of 60 °C. Maintain vigorous stirring for 6 hours. The high stirring rate is self-validating; if the phases separate, the reaction stalls.

  • Workup: Cool the mixture to room temperature. Dilute with 100 mL of distilled water and extract with ethyl acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil is typically >90% pure by NMR and can be used directly in the next step to minimize yield loss.

Step 2: Hydrolysis to 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid

Causality Focus: The steric bulk around the nitrile carbon prevents standard aqueous hydrolysis. Ethylene glycol allows the reaction to reach 150 °C, providing the necessary thermal energy to overcome the activation barrier for the hydrolysis of the hindered amide intermediate.

  • Setup: Transfer the crude nitrile from Step 1 to a 250 mL round-bottom flask equipped with a robust reflux condenser.

  • Reagent Charging: Add potassium hydroxide pellets (14.0 g, ~250 mmol) and ethylene glycol (50 mL).

  • Reaction: Heat the mixture to 150 °C using a heating mantle. Stir at this temperature for 12 hours. The solution will turn dark brown, and ammonia gas will evolve (confirming the hydrolysis of the nitrile/amide).

  • Cooling & Dilution: Cool the reaction mixture to room temperature. Dilute with 150 mL of distilled water.

  • Washing: Extract the basic aqueous layer with diethyl ether (2 × 50 mL) to remove unreacted nitrile and non-polar impurities. Discard the ether layer.

  • Acidification (Product Isolation): Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add 6.0 M HCl dropwise under continuous stirring until the pH reaches 2.0. A thick, off-white precipitate of the target carboxylic acid will form. Causality: Slow addition prevents localized heating and oiling out of the product, ensuring a filterable crystalline solid.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold water (3 × 20 mL) to remove residual salts and ethylene glycol.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 24 hours to afford the title compound.

Analytical Characterization & Validation

To ensure the self-validating nature of the protocol, the isolated material must be assessed against the following expected parameters[1]:

  • Appearance: Off-white to pale yellow solid.

  • Safety Profile: Causes skin irritation (H315) and serious eye irritation (H319). Proper PPE (nitrile gloves, safety goggles) is mandatory during handling[1].

  • Expected ¹H NMR (400 MHz, CDCl₃): δ 11.50 (br s, 1H, COOH), 7.45 (dd, J = 8.0, 1.2 Hz, 1H, Ar-H), 7.22 (dd, J = 7.8, 1.2 Hz, 1H, Ar-H), 7.05 (t, J = 7.9 Hz, 1H, Ar-H), 2.55 (s, 3H, Ar-CH₃), 1.75 (q, J = 4.0 Hz, 2H, cyclopropyl-CH₂), 1.25 (q, J = 4.0 Hz, 2H, cyclopropyl-CH₂).

  • Expected MS (ESI-): m/z calculated for C₁₁H₁₀BrO₂ [M-H]⁻ 253.0, found ~253.0 (and 255.0 for the ⁸¹Br isotope, 1:1 ratio).

References

  • NextSDS Chemical Database. "1-(3-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid — Chemical Substance Information." NextSDS, 2023. Available at:[Link]

  • Mąkosza, M., & Wawrzyniewicz, M. "Phase-transfer catalysis in the alkylation of carbanions." Pure and Applied Chemistry, 1975, 43(3-4), 439-458. Available at:[Link]

Sources

Application

Suzuki-Miyaura cross-coupling reactions with 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Reactions with 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid Introduction The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and ve...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Reactions with 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries to construct complex molecular architectures, particularly biaryl and aryl-heteroaryl structures. The reaction's popularity stems from its broad functional group tolerance, the commercial availability and low toxicity of organoboron reagents, and generally mild reaction conditions.[3][4]

This application note provides a detailed technical guide for performing Suzuki-Miyaura cross-coupling reactions with a challenging and structurally significant substrate: 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid . This molecule incorporates a sterically hindered aryl bromide, a valuable cyclopropyl motif common in bioactive compounds, and a carboxylic acid group, presenting a unique set of challenges and considerations for successful C-C bond formation. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize novel compounds featuring the aryl-cyclopropane scaffold.

Mechanistic Overview: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][5][6] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the electrophile, 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid. This forms a square-planar Pd(II) intermediate.[1][7] This step is often rate-limiting, especially with unreactive or sterically hindered halides.

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide.[2][6] This step is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² (Diaryl Complex) oa_complex->trans_complex Transmetalation byproducts X⁻ + B(OH)₃ oa_complex->byproducts trans_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) trans_complex->product aryl_halide R¹-X (Aryl Bromide) aryl_halide->oa_complex boronic_acid R²-B(OH)₂ + Base boronic_acid->trans_complex

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for the Substrate: 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid

The unique structure of this substrate requires careful selection of reaction parameters to overcome several potential obstacles.

  • Steric Hindrance: The ortho-methyl group adjacent to the bromine atom significantly increases steric bulk around the reaction center. This can impede the oxidative addition step. To overcome this, highly active catalysts are required, typically employing bulky, electron-rich phosphine ligands.[8][9] These ligands promote the formation of a coordinatively unsaturated Pd(0) species that is reactive enough to engage the hindered C-Br bond.

  • Aryl Bromide Reactivity: While more reactive than aryl chlorides, aryl bromides still require effective catalysis. The electronic properties of the aromatic ring can influence reactivity; electron-withdrawing groups generally accelerate oxidative addition, while electron-donating groups can slow it down.[1]

  • The Carboxylic Acid Group: The acidic proton of the carboxylic acid will be deprotonated by the base used in the reaction. This can be advantageous, as the resulting carboxylate may enhance solubility in polar solvents. However, it also introduces a potential coordinating group that could interact with the palladium center, possibly influencing the catalytic activity. The choice of base must be sufficient to both deprotonate the carboxylic acid and facilitate the transmetalation step.

Optimization of Reaction Parameters

Based on extensive literature for coupling hindered substrates, the following components are recommended.[8][9][10]

1. Palladium Precatalyst: While many Pd sources can be effective, Pd(OAc)₂ and Pd₂(dba)₃ are common and robust choices.[10][11] They serve as stable precursors that are reduced in situ to the active Pd(0) species. For challenging couplings, pre-formed catalysts that incorporate the ligand, such as PEPPSI-type precatalysts, can also be highly effective.[1]

2. Ligand Selection (Critical): This is arguably the most critical parameter for a successful reaction with this substrate. Standard ligands like PPh₃ are often insufficient for hindered systems. Bulky, electron-rich dialkylbiaryl phosphines are the ligands of choice as they have been shown to be exceptionally effective for coupling sterically demanding substrates, including unactivated aryl chlorides and bromides.[8][12]

  • Recommended Ligands:

    • SPhos (L7): Exhibits excellent scope, reaction rate, and stability, making it a top choice for challenging couplings.[8]

    • RuPhos: Another highly effective ligand for hindered systems.

    • o-(di-tert-butylphosphino)biphenyl: A well-established ligand for room-temperature Suzuki couplings of aryl bromides.[10]

The electron-rich nature of these ligands increases electron density at the palladium center, facilitating oxidative addition, while their steric bulk promotes the reductive elimination step.[7][13]

3. Choice of Base: A moderately strong inorganic base is required. The base must be strong enough to promote transmetalation but not so strong as to cause unwanted side reactions.

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): An excellent choice for hindered couplings, often providing high yields where other bases fail.[8][9]

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Widely used and effective bases, especially when a biphasic solvent system is employed.[8][14]

4. Solvent System: Anhydrous, aprotic polar solvents are typically used. The addition of a small amount of water is common and can be beneficial, though non-aqueous conditions are also widely used.[1][10]

  • Recommended Solvents:

    • 1,4-Dioxane

    • Toluene

    • Tetrahydrofuran (THF)

A common practice is to use a mixture, such as Toluene/Water or Dioxane/Water.[15] It is imperative that the solvent is thoroughly degassed before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium black and an increase in homocoupling side products.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid with a generic arylboronic acid.

Materials and Reagents:

  • 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)

  • 1,4-Dioxane (or Toluene), anhydrous

  • Deionized Water

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and deionized water (e.g., in a 4:1 to 10:1 ratio) to achieve a substrate concentration of approximately 0.1–0.2 M. The solvent should be degassed by bubbling with an inert gas for 15-20 minutes prior to use.

  • Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring to 80–100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting aryl bromide is a key indicator of completion. Typical reaction times range from 4 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid, ensuring the product moves into the organic layer. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired coupled product.

Data and Expected Results

The optimized conditions are expected to be robust for a variety of boronic acid coupling partners. The table below summarizes hypothetical outcomes based on the electronic nature of the boronic acid.

EntryArylboronic Acid (R²-B(OH)₂)Expected ReactivityPotential Challenges
1Phenylboronic AcidHighStandard, baseline reaction
24-Methoxyphenylboronic AcidHighElectron-rich boronic acids are generally good coupling partners.
34-(Trifluoromethyl)phenylboronic AcidModerate to HighElectron-poor boronic acids may react slightly slower.
42-Thiopheneboronic AcidModerateHeteroaryl boronic acids can be prone to protodeborylation.[1]
52-Methylphenylboronic AcidModerateAdditional steric hindrance may require longer reaction times or higher temps.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure proper degassing of solvents to prevent catalyst oxidation. Use a fresh, high-quality palladium source and ligand. Consider increasing the catalyst loading or temperature.

  • Formation of Homocoupling Product (R²-R²):

    • Cause: Presence of oxygen.

    • Solution: Improve degassing technique. Ensure the reaction is maintained under a strict inert atmosphere.[1]

  • Protodeborylation of Boronic Acid:

    • Cause: The boronic acid is hydrolyzed to the corresponding arene before it can couple. This is more common with electron-rich or certain heteroaryl boronic acids.[1]

    • Solution: Use a slight excess of the boronic acid (1.5 equiv). Ensure the base is added last or run the reaction under non-aqueous conditions if possible.

  • Formation of Phenol (from Aryl Bromide):

    • Cause: Hydroxide-mediated decomposition of the palladium intermediate.

    • Solution: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. Ensure the reaction temperature is not excessively high.

Conclusion

The Suzuki-Miyaura cross-coupling of 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid is a viable and powerful method for synthesizing complex molecules bearing the valuable aryl-cyclopropane motif. Success hinges on overcoming the steric hindrance of the ortho-methyl group. The judicious selection of a highly active catalytic system, characterized by a bulky, electron-rich dialkylbiaryl phosphine ligand such as SPhos, in combination with a suitable base like K₃PO₄, is paramount. The detailed protocol and troubleshooting guide provided herein offer a robust starting point for researchers to successfully implement this transformation and explore new chemical space in drug discovery and materials science.

References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Advanced Synthesis & Catalysis. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides. (2024). The Journal of Organic Chemistry. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: [Link]

  • Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). PMC. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society. Available at: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. (2012). The Journal of Organic Chemistry. Available at: [Link]

  • Miyaura Borylations of Aryl Bromides in Water at Room Temperature. (2010). PMC. Available at: [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009). The Journal of Organic Chemistry. Available at: [Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? Reddit. Available at: [Link]

  • Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. Available at: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2008). PMC. Available at: [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. Available at: [Link]

  • Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides. ResearchGate. Available at: [Link]

  • bromocyclopropane. Organic Syntheses Procedure. Available at: [Link]

  • Suzuki Miyaura coupling. ResearchGate. Available at: [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. (2019). PMC. Available at: [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2016). PMC. Available at: [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Facile synthetic approaches to 1-thiocyclopropanecarboxylates. ResearchGate. Available at: [Link]

  • STUDIES ON THE REARRANGEMENT IN THE BIOSYNTHESIS OF SOME BISLACTONE ANTIBIOTICS. University of Glasgow. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid in Modern Drug Discovery

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the novel building block, 1-(3-bromo-2-methylphenyl)cyclopropa...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the novel building block, 1-(3-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid (CAS 1314666-52-8)[1]. We will explore the intrinsic value of its constituent motifs—the conformationally rigid cyclopropane ring and the orthogonally reactive aryl bromide and carboxylic acid functionalities. This guide moves beyond simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into its use. Detailed, self-validating protocols for key transformations, including sterically hindered amide couplings and palladium-catalyzed cross-coupling reactions, are provided to empower scientists to leverage this versatile scaffold in their discovery programs.

The Strategic Value Proposition: Why Incorporate This Building Block?

The design of novel chemical entities with superior pharmacological profiles is a central challenge in drug discovery. The selection of building blocks is paramount, and 1-(3-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid offers a unique combination of features that address several common roadblocks in medicinal chemistry.[2][3]

The Cyclopropane Moiety: A "Privileged" Scaffold

The cyclopropane ring is far more than a simple three-carbon linker. Its unique stereoelectronic properties impart significant advantages to a parent molecule.[4]

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in linear alkanes, making them significantly less susceptible to metabolic degradation by cytochrome P450 enzymes.[2][4] This can reduce plasma clearance and improve a drug's pharmacokinetic profile.

  • Conformational Rigidity: The strained, planar nature of the cyclopropane ring locks the attached phenyl group and carboxylic acid into a well-defined spatial orientation.[5] This conformational constraint can reduce the entropic penalty upon binding to a biological target, leading to enhanced potency and selectivity.[2][3]

  • Bioisosterism: The cyclopropyl group is often employed as a rigid bioisostere for gem-dimethyl groups or alkenes, maintaining or improving biological activity while offering a novel chemical space.[6]

  • Physicochemical Properties: Incorporation of this sp³-rich motif can modulate key properties like lipophilicity and aqueous solubility, which are critical for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]

Orthogonal Reactive Handles: A Gateway to Chemical Diversity

This building block possesses two key functional groups that can be addressed with high chemoselectivity, allowing for the systematic and independent exploration of chemical space.

  • The Carboxylic Acid: This functional group is the primary gateway for constructing amide libraries, a foundational activity in hit-to-lead and lead optimization campaigns. The steric environment around the acid, influenced by the adjacent cyclopropane and the ortho-methyl group, presents a challenge that requires specialized coupling protocols, as detailed in Section 3.

  • The Aryl Bromide: This handle is ideal for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This enables the facile introduction of a wide array of aryl, heteroaryl, amine, or alkyne groups, allowing for extensive Structure-Activity Relationship (SAR) studies.

Physicochemical Properties & Synthesis Outline

A summary of the key properties of the title compound is presented below.

PropertyValueSource
CAS Number 1314666-52-8NextSDS[1]
Molecular Formula C₁₁H₁₁BrO₂Calculated
Molecular Weight 255.11 g/mol Calculated
Appearance White to off-white solidTypical for class
Solubility Soluble in MeOH, DMF, DMSOTypical for class
Retrosynthetic Analysis and Proposed Synthesis

While specific literature on the synthesis of this exact molecule is sparse, a robust and logical synthetic route can be proposed based on established methodologies for preparing 1-arylcyclopropane carboxylic acids.[6][7] The primary strategy involves the cyclopropanation of a suitable styrene precursor, followed by hydrolysis.

Synthetic_Scheme Target 1-(3-Bromo-2-methylphenyl) cyclopropane-1-carboxylic acid Intermediate2 Ethyl 1-(3-Bromo-2-methylphenyl) cyclopropane-1-carboxylate Target->Intermediate2 Hydrolysis (e.g., LiOH, THF/H₂O) Intermediate1 Ethyl 2-(3-Bromo-2-methylphenyl)acrylate Intermediate2->Intermediate1 Cyclopropanation (e.g., Simmons-Smith or Corey-Chaykovsky reaction) StartingMaterial 3-Bromo-2-methylbenzaldehyde Intermediate1->StartingMaterial Wittig or HWE Olefination

Caption: Proposed retrosynthetic analysis for the target building block.

Application Protocol 1: Amide Bond Formation with a Sterically Hindered Carboxylic Acid

The formation of an amide bond from 1-(3-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid is a non-trivial transformation. The steric bulk imposed by the ortho-methyl group and the adjacent cyclopropane ring can significantly slow the rate of nucleophilic attack by an amine on an activated carboxylate intermediate.[8][9] Standard coupling conditions (e.g., EDC/HOBt) may prove sluggish or result in low yields.[10] Therefore, a more potent activation strategy is required. The following protocol utilizes an acyl fluoride intermediate, which is highly reactive and effective for challenging couplings.[9]

Workflow for Acyl Fluoride-Mediated Amide Coupling

Amide_Coupling_Workflow cluster_prep Vessel 1: Acyl Fluoride Formation cluster_coupling Vessel 2: Coupling Reaction cluster_workup Workup & Purification Start Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM or MeCN Add_Fluorinating Add Cyanuric Fluoride (0.5 equiv) and Pyridine (1.5 equiv) at 0 °C Start->Add_Fluorinating Stir_Activate Stir at RT for 1-2 hours (Monitor by TLC/LC-MS) Add_Fluorinating->Stir_Activate Transfer Add Acyl Fluoride solution dropwise to Amine solution Stir_Activate->Transfer Transfer Activated Acid Amine_Prep Dissolve Amine (1.1 equiv) and DIPEA (2.0 equiv) in anhydrous solvent Amine_Prep->Transfer React Stir at RT or heat to 40-50 °C (Monitor for completion) Transfer->React Workup Aqueous Workup (e.g., H₂O, sat. NaHCO₃) React->Workup Proceed to Workup Extract Extract with Organic Solvent (e.g., EtOAc, DCM) Workup->Extract Purify Dry, Concentrate, and Purify (Flash Chromatography) Extract->Purify

Caption: Step-by-step workflow for sterically hindered amide coupling.

Detailed Experimental Protocol

Materials:

  • 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid (1.0 equiv)

  • Desired amine (e.g., morpholine, benzylamine) (1.1 equiv)

  • Cyanuric Fluoride or PyFluor

  • Pyridine (1.5 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Standard workup and purification reagents.

Procedure:

  • Acid Activation: To a dry, inert-atmosphere flask, add 1-(3-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid (e.g., 255 mg, 1.0 mmol).

  • Dissolve the acid in anhydrous DCM (5 mL). Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (120 µL, 1.5 mmol), followed by the dropwise addition of cyanuric fluoride (93 mg, 0.5 mmol).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the formation of the acyl fluoride by TLC or LC-MS analysis of a quenched aliquot.

  • Coupling: In a separate dry flask, dissolve the amine (1.1 mmol) and DIPEA (348 µL, 2.0 mmol) in anhydrous DCM (5 mL).

  • Slowly add the solution of the acyl fluoride from step 4 to the amine solution via cannula or syringe.

  • Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40 °C. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Application Protocol 2: Suzuki-Miyaura Cross-Coupling

The aryl bromide of the building block is a versatile handle for C-C bond formation. The Suzuki-Miyaura coupling is a robust and widely used method for creating biaryl or heteroaryl-aryl structures, which are prevalent in pharmaceuticals.[11] The ortho-methyl group can provide some steric hindrance, potentially requiring a bulkier phosphine ligand to promote efficient reductive elimination.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal R'-B(OR)₂ Base PdII_Aryl_Complex Ar-Pd(II)L₂(R') Transmetal->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The table below summarizes common conditions suitable for challenging aryl bromide substrates.

Catalyst System (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical YieldReference
Pd(PPh₃)₄ (5%)-K₃PO₄ (2.0)Dioxane/H₂O9075-85%BenchChem[11]
Pd₂(dba)₃ (1.5%)SPhos (3.6%)K₃PO₄ (3.0)Toluene100>90%BenchChem[11]
PdCl₂(dppf) (3%)-Na₂CO₃ (2.0)Toluene/Dioxane8580-95%BenchChem[11]

For the title compound, the Pd₂(dba)₃/SPhos system is recommended due to the steric hindrance from the ortho-methyl group, as bulky biarylphosphine ligands like SPhos are known to accelerate the reductive elimination step.

Detailed Experimental Protocol

Materials:

  • 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid (or its corresponding ester/amide) (1.0 equiv)

  • Arylboronic acid or ester (e.g., 4-methoxyphenylboronic acid) (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.6 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Standard workup and purification reagents.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add the aryl bromide substrate (e.g., 255 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

  • Add the catalyst Pd₂(dba)₃ (14 mg, 0.015 mmol) and ligand SPhos (15 mg, 0.036 mmol).

  • Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-18 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure biaryl product.

Conclusion

1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid is a highly valuable and versatile building block for modern drug discovery. Its rigid cyclopropane core offers distinct advantages for improving the potency and pharmacokinetic properties of lead compounds.[12][13][14] The orthogonally addressable carboxylic acid and aryl bromide functionalities provide medicinal chemists with reliable and independent handles to rapidly generate diverse libraries for SAR exploration. By employing the robust protocols detailed in this guide for both sterically demanding amide couplings and Suzuki-Miyaura reactions, researchers can effectively unlock the full potential of this powerful scaffold.

References

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). Vertex AI Search.
  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). Vertex AI Search.
  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

  • The Synthesis of Sterically Hindered Amides. (2014). CHIMIA. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]

  • Salaün, J. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2025). ResearchGate. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. (2016). ResearchGate. [Link]

  • Mateos, C., et al. (2024). Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow. Organic Process Research & Development. [Link]

  • 1-(3-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. (2023). Organic Letters. [Link]

Sources

Application

Scale-Up Synthesis of 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic Acid for Drug Discovery

Executive Summary & Strategic Importance The cyclopropane ring is a highly valued structural motif in modern drug discovery, offering unique conformational restriction, enhanced metabolic stability, and modulated lipophi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The cyclopropane ring is a highly valued structural motif in modern drug discovery, offering unique conformational restriction, enhanced metabolic stability, and modulated lipophilicity. Specifically,[1] serves as a critical building block in the design of neuropharmacological agents and kinase inhibitors.

From a structural perspective, the 3-bromo substituent provides a versatile handle for late-stage cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), while the ortho-methyl group induces a vital stereoelectronic twist of the phenyl ring relative to the cyclopropane plane. Furthermore, 1-arylcyclopropanecarboxylic acids are key intermediates in the downstream synthesis of complex pharmacophores, including [2]. This application note details a robust, scalable, and self-validating two-step process to synthesize this critical intermediate.

Retrosynthetic Strategy & Route Justification

Retrosynthesis Target 1-(3-Bromo-2-methylphenyl) cyclopropane-1-carboxylic acid (Target) Nitrile 1-(3-Bromo-2-methylphenyl) cyclopropanecarbonitrile (Intermediate) Target->Nitrile Hydrolysis SM 2-(3-Bromo-2-methylphenyl) acetonitrile (Starting Material) Nitrile->SM Cyclopropanation Reagent 1,2-Dibromoethane (Alkylating Agent) Nitrile->Reagent

Retrosynthetic pathway for 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid.

The synthesis of 1-arylcyclopropanecarboxylic acids typically relies on the [3]. For multi-kilogram scale-up, commercially available [4] is selected over the corresponding ester. The superior acidity of the benzylic protons adjacent to the nitrile facilitates alkylation under milder, phase-transfer conditions, avoiding the need for cryogenic ester enolate chemistry.

Mechanistic Causality in Scale-Up

As a process chemist, transitioning from bench-scale to pilot-scale requires replacing hazardous reagents with scalable alternatives while overcoming inherent steric liabilities in the molecule.

  • Phase-Transfer Catalysis (PTC) vs. Hydride Bases: Lab-scale cyclopropanations often utilize NaH in DMF. On a multi-kilogram scale, this presents severe thermal runaway and hydrogen gas evolution risks. Transitioning to a PTC system (50% aq. NaOH, TBAB, Toluene) [5]. Mechanistically, the slow addition of NaOH keeps the steady-state concentration of the benzylic anion low. This kinetic control heavily favors rapid intramolecular ring closure over intermolecular dimerization.

  • Overcoming Extreme Steric Hindrance in Hydrolysis: Nitrile hydrolysis is typically straightforward, but the 1-arylcyclopropanecarbonitrile system is highly sterically congested. The ortho-methyl group exacerbates this by shielding the cyclopropane face. Consequently, standard aqueous reflux stalls at the primary amide stage. Utilizing ethylene glycol (bp 197°C) allows the reaction to be driven at 150°C, providing the necessary thermal energy to break down the stable tetrahedral intermediate into the desired carboxylic acid.

Step-by-Step Scale-Up Protocols

Workflow SM 2-(3-Bromo-2-methylphenyl)acetonitrile + 1,2-Dibromoethane Step1 Step 1: PTC Cyclopropanation (50% NaOH, TBAB, Toluene, 60°C) SM->Step1 Int Intermediate: 1-(3-Bromo-2-methylphenyl)cyclopropanecarbonitrile Step1->Int Phase Separation & Concentration Step2 Step 2: Alkaline Hydrolysis (KOH, Ethylene Glycol, 150°C) Int->Step2 Workup Acid-Base Workup & Crystallization (HCl acidification, EtOAc extraction) Step2->Workup Quench & Adjust pH Product Pure 1-(3-Bromo-2-methylphenyl) cyclopropane-1-carboxylic acid Workup->Product >98% Purity

Scale-up process workflow from starting material to isolated carboxylic acid.

Step 1: PTC Cyclopropanation

Safety Note: 1,2-Dibromoethane is a known carcinogen. Ensure rigorous engineering controls and consult [6].

  • Charge: To a 50 L jacketed glass reactor, charge Toluene (20 L), 2-(3-Bromo-2-methylphenyl)acetonitrile (2.10 kg, 10.0 mol), 1,2-dibromoethane (2.82 kg, 15.0 mol), and Tetrabutylammonium bromide (TBAB) (161 g, 0.5 mol).

  • Heat: Adjust the reactor jacket temperature to bring the internal mixture to 50°C under vigorous mechanical stirring (300 rpm).

  • Dose: Slowly dose 50% w/w aqueous NaOH (3.20 kg, 40.0 mol) via an addition funnel over 3 hours. Maintain the internal temperature between 55–60°C (exothermic reaction).

  • Age & IPC: Stir the biphasic mixture at 60°C for 5 hours. In-Process Control (IPC): Analyze organic phase via HPLC (C18, MeCN/H2O 0.1% TFA). Proceed when starting material is < 1.5%.

  • Workup: Cool to 20°C. Add DI water (10 L) to dissolve precipitated salts. Separate the phases. Wash the organic layer with 1N HCl (5 L) followed by brine (5 L).

  • Concentrate: Concentrate the organic layer under reduced pressure to yield the intermediate nitrile as a viscous amber oil. Use directly in Step 2.

Step 2: High-Temperature Alkaline Hydrolysis
  • Charge: To a clean 50 L reactor, charge the crude nitrile intermediate (~2.36 kg, ~10.0 mol), Ethylene Glycol (15 L), and Potassium Hydroxide flakes (2.80 kg, 50.0 mol).

  • Heat: Heat the mixture to 150°C. The mixture will transition from a suspension to a dark homogeneous solution.

  • Age & IPC: Stir at 150°C for 16 hours. IPC: Analyze an aliquot (quenched in H2O/MeCN) via LC-MS. Proceed when the primary amide intermediate is < 2.0%.

  • Quench: Cool the reactor to 25°C. Dilute the mixture with DI water (20 L).

  • Impurity Extraction: Wash the highly basic aqueous layer with Toluene (2 × 5 L) to remove unreacted nitrile and non-polar dimeric impurities. Discard the organic washes.

  • Acidification: Cool the aqueous layer to 5°C. Slowly dose 6M HCl until the pH reaches 2.0. A thick white/off-white precipitate will form.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (2 × 10 L). Wash the combined EtOAc layers with brine, dry over anhydrous Na₂SO₄, and concentrate to ~4 L.

  • Crystallization: Add Heptane (8 L) slowly to the concentrated EtOAc solution at 50°C, then cool to 0°C to crystallize the product. Filter, wash with cold heptane, and dry in a vacuum oven at 45°C.

Quantitative Optimization Data

The self-validating nature of this protocol is built upon rigorous optimization. The tables below summarize the causality of the selected conditions.

Table 1: Scale-Up Optimization of Cyclopropanation (Step 1)

ConditionBase SystemSolventTemp (°C)Yield (%)Purity (HPLC %)Scalability / Safety
A (Lab)NaH (2.5 eq)DMF0 to 258295Poor (H₂ gas, exotherm)
B (Pilot)t-BuOK (3.0 eq)THF0 to 657592Moderate (Costly, thick slurry)
C (Scale) 50% NaOH, TBAB Toluene 60 89 98 Excellent (Biphasic control)

Table 2: Hydrolysis Condition Screening (Step 2)

Solvent SystemBase/AcidTemp (°C)Time (h)Conversion to AcidMajor Impurity
EtOH / H₂ONaOH (5 eq)8024< 10%Primary Amide
AcOH / H₂SO₄H₂SO₄1202445%Primary Amide
Ethylene Glycol KOH (5 eq) 150 16 > 99% None

Sources

Method

Application Note: Catalytic Cyclopropanation Techniques to Yield 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic Acid

Executive Summary The synthesis of 1-arylcyclopropanecarboxylic acids is a critical transformation in modern medicinal chemistry, most notably in the development of CFTR (Cystic Fibrosis Transmembrane Conductance Regulat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-arylcyclopropanecarboxylic acids is a critical transformation in modern medicinal chemistry, most notably in the development of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators[1]. The target molecule, 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid , serves as a highly functionalized building block requiring precise construction of the strained cyclopropane ring adjacent to a sterically hindered, halogenated aryl system.

This application note provides an in-depth technical guide to two distinct catalytic methodologies for synthesizing this target: a highly scalable Phase-Transfer Catalyzed (PTC) Alkylative Cyclopropanation and an advanced Rhodium(II)-Catalyzed Metallocarbene Transfer .

Mechanistic Rationale & Experimental Design

To ensure high yield and purity, it is essential to understand the causality behind the reagent selection and reaction conditions for each pathway.

Pathway A: Phase-Transfer Catalyzed (PTC) Cyclopropanation

The industry standard for generating 1-arylcyclopropanecarbonitriles (which are subsequently hydrolyzed to the corresponding acids) relies on the Makosza interfacial mechanism[2].

  • The Causality of 50% NaOH: A highly concentrated (50% w/w) aqueous sodium hydroxide solution is mandatory. At this concentration, water molecules are entirely consumed in solvating the sodium ions, leaving the hydroxide ions unhydrated and exceptionally basic. This allows for the deprotonation of the weakly acidic 2-(3-bromo-2-methylphenyl)acetonitrile at the liquid-liquid interface.

  • The Choice of 1-Bromo-2-chloroethane: Using 1-bromo-2-chloroethane instead of 1,2-dibromoethane is a deliberate design choice to prevent intermolecular cross-linking. The bromide acts as a superior leaving group for the initial intermolecular alkylation. The resulting intermediate possesses a pendant chloride, which undergoes a rapid intramolecular SN​2 displacement to close the cyclopropane ring.

  • Catalyst Selection: Benzyltriethylammonium chloride (TEBAC) provides the optimal lipophilic-hydrophilic balance to shuttle the deprotonated enolate from the interface into the organic phase, where the alkylation occurs.

Pathway B: Rhodium(II)-Catalyzed Metallocarbene Transfer

For specialized applications where nitrile hydrolysis is poorly tolerated, a direct transition-metal catalyzed cyclopropanation can be employed using donor/acceptor diazo carbenoid chemistry[3].

  • The Causality of Syringe-Pump Addition: The reaction utilizes ethyl 2-diazo-2-(3-bromo-2-methylphenyl)acetate and ethylene gas. The diazo compound must be added dropwise via a syringe pump to maintain a near-zero steady-state concentration. This suppresses the competing bimolecular dimerization of the highly electrophilic rhodium carbenoid.

  • Catalyst Tuning: Rh2​(OAc)4​ provides the ideal Lewis acidity. The bridging acetate ligands stabilize the intermediate metallocarbene sufficiently to allow for a concerted [2+1] cycloaddition with ethylene gas without premature catalyst degradation.

Comparative Methodology Data

ParameterMethod A: PTC Alkylative CyclopropanationMethod B: Rh(II)-Catalyzed Carbene Transfer
Primary Catalyst TEBAC (Phase-Transfer Agent) Rh2​(OAc)4​ (Transition Metal)
Starting Material 2-(3-Bromo-2-methylphenyl)acetonitrileEthyl 2-diazo-2-(3-bromo-2-methylphenyl)acetate
Reagent Safety Corrosive (50% NaOH), Alkylating agentsExplosive/Toxic (Diazo species, Ethylene gas)
Scalability Excellent (Multi-kilogram industrial scale)Moderate (Typically limited to gram scale)
Self-Validation (IPC) GC-MS (Monitor mono-alkylated intermediate)ReactIR (Monitor diazo peak at ~2100 cm⁻¹)

Experimental Protocols (Self-Validating Systems)

Protocol A: Scalable PTC Cyclopropanation & Hydrolysis

This protocol is designed as a self-validating system; proceeding to the next chemical step is strictly gated by specific In-Process Controls (IPCs).

Step 1: Catalytic Cyclopropanation

  • Charge: To a jacketed 1 L reactor, add 2-(3-bromo-2-methylphenyl)acetonitrile (100 mmol, 1.0 eq), 1-bromo-2-chloroethane (150 mmol, 1.5 eq), and TEBAC (5 mmol, 0.05 eq).

  • Stir & Heat: Initiate vigorous mechanical stirring (minimum 500 RPM to maximize interfacial surface area) and heat the mixture to 70 °C.

  • Base Addition: Dropwise add 50% w/w aqueous NaOH (1.0 mol, 10.0 eq) over 1 hour. The reaction is exothermic; maintain the internal temperature between 70–75 °C.

  • Self-Validation (IPC 1): After 4 hours, halt stirring to allow phase separation. Sample 50 µL of the organic layer, dilute in 1 mL Acetonitrile, and analyze via GC-MS. Validation Checkpoint: The reaction is complete only when the intermediate mono-alkylated mass is <1% relative to the cyclopropanated product.

  • Workup: Cool to 20 °C. Add 200 mL of deionized water to dissolve precipitated salts. Extract with MTBE (2 x 150 mL). Wash the combined organics with 1M HCl, then brine. Concentrate under reduced pressure to yield 1-(3-bromo-2-methylphenyl)cyclopropanecarbonitrile.

Step 2: Alkaline Hydrolysis

  • Hydrolysis: Transfer the crude nitrile to a Hastelloy reactor. Add KOH (400 mmol, 4.0 eq) and ethylene glycol (150 mL). Heat to 150 °C for 12 hours.

  • Self-Validation (IPC 2): Analyze an aliquot via HPLC (C18 column, MeCN/H2O with 0.1% TFA). Validation Checkpoint: Disappearance of the nitrile peak and formation of a single polar peak corresponding to the carboxylate salt.

  • Isolation: Cool to 20 °C, dilute with 300 mL water, and wash with EtOAc (100 mL) to remove neutral impurities. Acidify the aqueous layer with 6M HCl to pH < 2. Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield the target acid.

Protocol B: Rh(II)-Catalyzed Carbene Transfer
  • Preparation: Flame-dry a 250 mL Schlenk flask. Add Rh2​(OAc)4​ (0.01 mmol, 0.01 mol%) and anhydrous dichloromethane (50 mL).

  • Atmosphere: Purge the system with ethylene gas and maintain a constant 1 atm ethylene atmosphere using a balloon or manifold.

  • Addition: Dissolve ethyl 2-diazo-2-(3-bromo-2-methylphenyl)acetate (100 mmol, 1.0 eq) in 50 mL DCM. Add this solution via a syringe pump at a rate of 0.4 mL/min at 25 °C.

  • Self-Validation (IPC 3): Monitor the reaction in real-time using in situ ReactIR. Validation Checkpoint: Ensure the diazo stretch (~2100 cm⁻¹) does not accumulate, indicating the catalyst is actively turning over the substrate without stalling.

  • Hydrolysis: Concentrate the reaction mixture, filter through a short silica plug to remove the rhodium catalyst, and subject the resulting ester to standard LiOH hydrolysis (THF/H2O, 50 °C) to yield the target acid.

Process Visualizations

PTC_Workflow A 2-(3-Bromo-2-methylphenyl)acetonitrile + 1-Bromo-2-chloroethane C Biphasic Reaction Mixture (70°C, Vigorous Stirring) A->C B Phase-Transfer Catalyst (TEBAC) + 50% NaOH (aq) B->C D In-Process Control (GC-MS) Verify >98% Conversion C->D E 1-(3-Bromo-2-methylphenyl) cyclopropanecarbonitrile D->E F Alkaline Hydrolysis (KOH, Ethylene Glycol, 150°C) E->F G Acidification & Crystallization (HCl, pH < 2) F->G H Target Molecule: 1-(3-Bromo-2-methylphenyl) cyclopropane-1-carboxylic acid G->H

Process flow for the Phase-Transfer Catalyzed (PTC) cyclopropanation and subsequent hydrolysis.

Rh_Catalytic_Cycle Rh Rh₂(OAc)₄ Catalyst Carbene Electrophilic Rhodium Metallocarbene Intermediate Rh->Carbene N₂ Extrusion Diazo Ethyl 2-diazo-2- (3-bromo-2-methylphenyl)acetate Diazo->Carbene Product Ethyl 1-(3-bromo-2-methylphenyl) cyclopropanecarboxylate Carbene->Product Concerted [2+1] Cycloaddition Ethylene Ethylene (g) Insertion Ethylene->Product Product->Rh Catalyst Regeneration

Catalytic cycle of the Rhodium(II)-mediated metallocarbene cyclopropanation with ethylene.

References

  • Title: WO2007056341A1 - Heterocyclic modulators of ATP-binding cassette transporters Source: WIPO / Google Patents URL
  • Title: Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry Source: Molecules (MDPI) URL: [Link]

  • Title: Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes Source: Journal of the American Chemical Society / NIH URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals encountering yield bottlenecks during the synthesis of sterically hindered cyclo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals encountering yield bottlenecks during the synthesis of sterically hindered cyclopropanecarboxylic acids.

The synthesis of 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid is a classic two-step process: (1) Phase-Transfer Catalyzed (PTC) Cyclopropanation of a phenylacetonitrile derivative, followed by (2) High-Temperature Alkaline Hydrolysis . Due to the extreme steric bulk imparted by both the cyclopropane ring and the ortho-methyl group on the phenyl ring, standard protocols often fail, leading to stalled intermediates and poor yields.

This guide provides field-proven troubleshooting logic, mechanistic causality, and validated experimental protocols to ensure self-validating, high-yield reactions.

Synthetic Workflow Overview

Workflow A 3-Bromo-2-methylphenyl acetonitrile B 1,2-Dibromoethane 50% NaOH, TEBAC (PTC, 50-60 °C) A->B Step 1 C 1-(3-Bromo-2-methylphenyl) cyclopropanecarbonitrile B->C D KOH, Ethylene Glycol 150-160 °C C->D Step 2 E 1-(3-Bromo-2-methylphenyl) cyclopropane-1-carboxylic acid D->E

Figure 1: Two-step synthetic workflow for the target cyclopropanecarboxylic acid.

Phase 1: Cyclopropanation Troubleshooting

The first step relies on the Makosza interfacial mechanism, where a phase-transfer catalyst (PTC) facilitates the deprotonation of the phenylacetonitrile at the aqueous-organic interface, followed by sequential alkylation with 1,2-dibromoethane[1][2].

Frequently Asked Questions (FAQs)

Q: Why is my reaction stalling at the mono-alkylated intermediate (yielding a linear bromide instead of the cyclopropane ring)? A: Cyclopropanation is a two-step alkylation. The first alkylation is fast, but the intramolecular ring closure (second alkylation) is slower and highly dependent on the efficiency of the phase-transfer catalyst (PTC)[1]. If your reaction stalls, it is usually due to insufficient agitation or a degraded PTC. Solution: Ensure vigorous mechanical stirring (>500 rpm) to maximize the interfacial surface area between the 50% NaOH aqueous layer and the organic layer. Use Benzyltriethylammonium chloride (TEBAC) or Tetrabutylammonium bromide (TBAB) at a minimum of 2-5 mol%[2].

Q: I am observing a high degree of vinyl bromide byproduct. How do I prevent this? A: 1,2-dibromoethane is susceptible to base-catalyzed E2 elimination, forming vinyl bromide gas, which depletes your alkylating agent. This side reaction accelerates at temperatures above 70 °C. Solution: Maintain the reaction temperature strictly between 50 °C and 60 °C. Always use an excess of 1,2-dibromoethane (1.5 to 2.0 equivalents) to compensate for minor elimination losses.

Validated Protocol: Step 1 (Cyclopropanation)
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal thermometer.

  • Reagents: Add 3-Bromo-2-methylphenylacetonitrile (1.0 eq, 50 mmol) and 1,2-dibromoethane (1.5 eq, 75 mmol) to the flask. Add TEBAC (0.05 eq, 2.5 mmol).

  • Base Addition: Begin vigorous mechanical stirring. Slowly add 50% w/w aqueous NaOH (5.0 eq) dropwise. Note: The reaction is moderately exothermic.

  • Heating: Warm the biphasic mixture to 55 °C and maintain for 6-8 hours. Monitor conversion via GC-MS or TLC (Hexanes/EtOAc 9:1).

  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with MTBE or Toluene (3 x 50 mL). Wash the combined organic layers with 1M HCl, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude 1-(3-Bromo-2-methylphenyl)cyclopropanecarbonitrile.

Phase 2: Nitrile Hydrolysis Troubleshooting

Hydrolyzing a nitrile attached to a cyclopropane ring and an ortho-substituted phenyl ring is notoriously difficult. The steric bulk severely restricts the trajectory of the incoming hydroxide nucleophile, often causing the reaction to stall at the primary amide stage[3].

Frequently Asked Questions (FAQs)

Q: I refluxed the nitrile in aqueous/ethanolic KOH for 24 hours, but NMR shows I only isolated the primary amide. Why? A: The transition state for the hydrolysis of the primary amide to the carboxylic acid requires the formation of a bulky tetrahedral intermediate. The ortho-methyl group and the rigid cyclopropane ring create a steric shield that drastically raises the activation energy ( Ea​ ) for this step[3]. Standard refluxing ethanol (~78 °C) or water (~100 °C) simply does not provide enough thermal energy to overcome this barrier.

Q: How do I force the hydrolysis to completion without causing decarboxylation or debromination? A: You must switch to a high-boiling solvent system. Using Potassium Hydroxide (KOH) in ethylene glycol allows you to safely heat the reaction to 150–160 °C[4]. Ethylene glycol not only provides the necessary boiling point but also strongly solvates the hydroxide ion, creating a highly reactive nucleophilic environment that drives the amide hydrolysis to completion[4].

HydrolysisLogic N1 Hydrolysis of Hindered Nitrile N2 Standard Conditions (Aq. NaOH or EtOH/KOH, <100 °C) N1->N2 Attempt 1 N3 High-Temp Conditions (KOH in Ethylene Glycol, 150-160 °C) N1->N3 Optimized N4 Reaction Stalls: Primary Amide Formed N2->N4 Steric Shielding Prevents Tetrahedral Intermediate N5 Complete Conversion: Carboxylic Acid Formed N3->N5 Thermal Energy Overcomes Activation Barrier

Figure 2: Troubleshooting logic for overcoming steric hindrance during nitrile hydrolysis.

Quantitative Data: Hydrolysis Condition Comparison

To illustrate the causality of solvent choice, below is a summary of expected outcomes based on varying hydrolysis conditions for sterically hindered cyclopropanecarbonitriles.

Hydrolysis ConditionTemp (°C)Time (h)Major Product IsolatedApprox. Yield
20% Aq. NaOH10024Unreacted Nitrile + Amide< 10% (Acid)
KOH in Ethanol / H₂O8048Primary Amide15% (Acid)
KOH in Ethylene Glycol 155 12-16 Carboxylic Acid > 85% (Acid)
Validated Protocol: Step 2 (Hydrolysis)
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Dissolve KOH pellets (8.0 eq, 400 mmol) in ethylene glycol (50 mL). Caution: Dissolution is highly exothermic; allow to cool slightly before proceeding.

  • Substrate Addition: Add the crude 1-(3-Bromo-2-methylphenyl)cyclopropanecarbonitrile (1.0 eq, 50 mmol) to the glycol solution[4].

  • Heating: Heat the mixture in an oil bath set to 155 °C. Stir vigorously for 12 to 16 hours. The mixture will evolve ammonia gas as the amide hydrolyzes to the acid salt[3].

  • Workup (Critical for Yield): Cool the reaction mixture to room temperature, then dilute with 150 mL of ice water. Wash the basic aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted nitrile or neutral organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH reaches 1-2. The target carboxylic acid will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold water, and dry under high vacuum at 45 °C to afford the pure 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid.

References

  • Jain, N. F., & Masse, C. E. Synthesis from Carboxylic Acid Derivatives. Thieme Chemistry.
  • Makosza, M. Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • Makosza, M. PTC '97 Summaries - Phase Transfer Catalysis.
  • Royal Society of Chemistry. Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles.

Sources

Optimization

Preventing debromination during 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid catalytic reactions

Welcome to the Catalysis & Synthetic Methodologies Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting hub specifically for researchers and drug development professionals wo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis & Synthetic Methodologies Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting hub specifically for researchers and drug development professionals working with complex, sterically hindered building blocks.

This guide addresses a critical bottleneck in late-stage functionalization: proto-debromination (hydrodehalogenation) during palladium-catalyzed cross-coupling reactions of 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid .

The Mechanistic Root Cause: Why Does Debromination Occur?

To solve the problem, we must first understand the causality of the failure. 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid presents two distinct structural challenges that synergistically promote off-cycle debromination:

  • Steric Hindrance (The Ortho-Methyl Effect): The bromine atom is positioned ortho to a methyl group. Following the oxidative addition of Palladium(0) into the C–Br bond, the resulting Ar–Pd(II)–Br intermediate is highly sterically congested. This congestion severely retards the rate of the subsequent transmetalation step.

  • Endogenous Proton Source: The free cyclopropane-1-carboxylic acid moiety acts as a localized proton source.

When transmetalation is slow, the long-lived Ar–Pd(II) intermediate becomes highly susceptible to protonation by the carboxylic acid or hydride transfer from the solvent, forming a transient Pd–H species. Reductive elimination from this off-cycle intermediate yields the undesired debrominated byproduct (Ar–H)[1].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd 1-(3-Bromo...) carboxylic acid TransMet Transmetalation [Ar-Pd(II)-Nu] OxAdd->TransMet Slowed by ortho-methyl Debrom Proto-debromination (Ar-H Byproduct) OxAdd->Debrom Off-cycle Reaction RedElim Desired Product (Ar-Nu) TransMet->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Proton H+ / H- Source (-COOH, Alcohols) Proton->Debrom Intercepts Pd(II)

Competing pathways: Desired catalytic cycle vs. off-cycle proto-debromination.

Troubleshooting Guides & FAQs

Q1: I am observing >40% debrominated byproduct in my Suzuki-Miyaura coupling. Should I pre-protect the carboxylic acid? A1: While converting the carboxylic acid to a methyl or tert-butyl ester definitively removes the endogenous proton source, it adds two synthetic steps (protection and deprotection) to your workflow. You can circumvent protection by using excess non-nucleophilic base . Because the first equivalent of base is immediately consumed to deprotonate the carboxylic acid into a carboxylate salt, you must use a minimum of 3.0 to 4.0 equivalents of a mild inorganic base like K₃PO₄ or Cs₂CO₃ to ensure sufficient base remains for the catalytic transmetalation step[1]. Avoid strong nucleophilic bases (e.g., NaOtBu), which can exacerbate Pd–H formation[2].

Q2: Which ligand class is most effective at suppressing this specific side reaction? A2: You must select a ligand that accelerates the on-cycle steps to outcompete the off-cycle protonation. Bulky, electron-rich dialkylbiaryl phosphines—specifically XPhos or SPhos —are highly recommended. XPhos creates a sterically demanding environment that facilitates rapid reductive elimination and stabilizes the active Pd(0) species, drastically reducing debromination in hindered aryl bromides[3].

Q3: Does my choice of solvent contribute to the debromination? A3: Absolutely. Primary and secondary alcohols (e.g., ethanol, isopropanol) are notorious for undergoing β -hydride elimination in the presence of Pd(II), generating a palladium-hydride species that directly reduces your aryl bromide[4]. Switch to strictly aprotic solvent systems such as anhydrous 1,4-Dioxane, Toluene, or a THF/Water mixture (if running a Suzuki coupling where water is required to activate the boronic acid).

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the suppression of debromination for this specific substrate class.

Catalyst / Ligand SystemBase (Equivalents)Solvent SystemTemp (°C)Conversion to ProductDebromination (Ar-H)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)EtOH / Toluene80 °C< 20%> 65%
Pd(OAc)₂ / PPh₃ (5 mol%)K₂CO₃ (3.0 eq)1,4-Dioxane80 °C45%35%
XPhos Pd G2 (2 mol%)K₃PO₄ (1.5 eq)1,4-Dioxane / H₂O60 °C30%40% (Insufficient Base)
XPhos Pd G3 (2 mol%) K₃PO₄ (3.5 eq) 1,4-Dioxane / H₂O 40 °C > 95% < 2%

Data Interpretation: The combination of a highly active precatalyst (XPhos Pd G3), excess mild base (to neutralize the carboxylic acid), an aprotic organic solvent, and lowered temperature (40 °C) creates a self-validating system where the on-cycle transmetalation is faster than the off-cycle degradation.

Standard Operating Procedure: Optimized Cross-Coupling

This self-validating protocol is engineered to prevent hydrodehalogenation by strictly controlling the order of addition, atmospheric integrity, and thermal input.

Phase 1: Reagent Preparation & Assembly

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3 times).

  • Add 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid (1.0 equiv) and the desired nucleophile (e.g., Arylboronic acid, 1.5 equiv).

  • Add finely milled, anhydrous K₃PO₄ (3.5 equiv). Critical step: The excess base is required to form the unreactive carboxylate salt in situ.

  • Add XPhos Pd G3 precatalyst (2.0 mol%).

Phase 2: Solvent Degassing & Initiation 5. In a separate sealed flask, prepare a 4:1 mixture of anhydrous 1,4-Dioxane and HPLC-grade Water. 6. Degas the solvent mixture via three consecutive freeze-pump-thaw cycles to remove dissolved oxygen, which can degrade the electron-rich phosphine ligand[4]. 7. Transfer the degassed solvent to the Schlenk flask via a gas-tight syringe.

Phase 3: Execution & Self-Validating Monitoring 8. Stir the reaction mixture at room temperature for 15 minutes. This allows the base to deprotonate the carboxylic acid before thermal activation of the catalyst. 9. Heat the reaction gently to 40 °C. Do not exceed 60 °C; higher temperatures exponentially increase the rate of thermal decomposition and Pd-H generation[1]. 10. Monitor via LC-MS at 1-hour intervals. The mass spectrum will cleanly differentiate the desired product mass from the debrominated mass (Starting Material Mass - 79 Da).

W Step1 1. Substrate & Base Loading (3.5 eq K3PO4 to neutralize -COOH) Step2 2. Precatalyst Addition (XPhos Pd G3 for rapid reductive elimination) Step1->Step2 Step3 3. Rigorous Degassing (Freeze-Pump-Thaw Dioxane/H2O) Step2->Step3 Step4 4. Controlled Heating (Max 40-60 °C to limit thermal Pd-H) Step3->Step4 Step5 5. LC-MS Validation (Monitor Ar-Nu vs Ar-H formation) Step4->Step5

Optimized experimental workflow to mitigate hydrodehalogenation.

References

  • RSC Advances. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. Royal Society of Chemistry.[Link]

  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. American Chemical Society.[Link]

Sources

Reference Data & Comparative Studies

Validation

1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid vs 1-(4-bromo-2-methylphenyl) analogs

An in-depth comparative analysis of 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid and its 1-(4-bromo-2-methylphenyl) analog reveals critical distinctions in steric geometry, reactivity, and target binding vect...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid and its 1-(4-bromo-2-methylphenyl) analog reveals critical distinctions in steric geometry, reactivity, and target binding vectors. These compounds are privileged building blocks used to synthesize conformationally restricted aryl-amide pharmacophores, such as those found in CFTR modulators (e.g., Lumacaftor analogs) and allosteric kinase inhibitors[1].

As a Senior Application Scientist, I have structured this guide to unpack the causality behind their physicochemical differences and provide field-proven, self-validating protocols for their integration into drug discovery workflows.

Part 1: Structural & Physicochemical Comparison

The seemingly minor shift of a bromine atom from the meta (3-position) to the para (4-position) relative to the cyclopropane ring fundamentally alters the molecule's 3D topography.

Table 1: Physicochemical and Steric Profile Comparison

Property1-(3-Bromo-2-methylphenyl) analog[2]1-(4-Bromo-2-methylphenyl) analogMechanistic Impact
CAS Number 1314666-52-8Custom Synthesis / UnregisteredDetermines commercial availability for high-throughput screening.
Molecular Mass 255.11 g/mol [3]255.11 g/mol Identical mass; differentiated only by NMR or chromatographic retention time.
Steric Buttressing High: Adjacent Br and CH₃ clash.Low: Br is isolated at the para position.The 3-bromo isomer forces the aryl ring into a rigid, orthogonal conformation.
Halogen Vector Lateral (Meta-projection)Linear (Para-projection)Dictates whether the halogen engages deep hydrophobic pockets or lateral sub-pockets.
Cross-Coupling Sterically hinderedUnhindered3-bromo requires specialized bulky Pd-ligands for efficient oxidative addition.
Mechanistic Insight: The "Buttressing Effect"

In the 3-bromo isomer, the bromine atom (van der Waals radius ~1.85 Å) is positioned directly adjacent to the 2-methyl group (radius ~2.0 Å). This creates severe local steric repulsion, physically pushing the methyl group toward the bulky cyclopropane ring. This "buttressing effect" locks the phenyl ring into a strict orthogonal geometry relative to the cyclopropane plane. Conversely, the 4-bromo isomer lacks this adjacent clash, granting the aryl ring slightly more rotational freedom and projecting the halogen linearly—ideal for deep halogen-bonding interactions in monoamine transporters or kinase active sites.

Part 2: Experimental Workflows & Methodologies

Integrating these sterically hindered building blocks into a drug scaffold requires robust, highly optimized chemistry. The following workflow details the synthesis of a targeted biaryl-amide library.

Protocol: High-Throughput Amidation and Late-Stage Functionalization

Step 1: HATU-Mediated Amide Coupling Causality: The quaternary carbon of the cyclopropane ring creates immense steric shielding around the carboxylic acid. Standard carbodiimides (like EDC) often fail here. HATU is required because it generates a highly reactive HOAt-ester intermediate that accelerates aminolysis despite the steric bulk.

  • Dissolve 1.0 eq of the cyclopropanecarboxylic acid in anhydrous DMF (0.2 M).

  • Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Add 1.1 eq of the target amine (e.g., a substituted aniline). Stir for 12 hours at 40°C.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting acid mass ( [M−H]− 252.9/254.9) disappears[3]. The 1:1 isotopic doublet of bromine acts as an internal tracer, shifting to the new amide mass.

Step 2: Suzuki-Miyaura Cross-Coupling Causality: For the 3-bromo isomer, oxidative addition is highly restricted by the flanking methyl and cyclopropyl groups. Pd(dppf)Cl2​ is selected because the bidentate dppf ligand possesses a large bite angle (99°), which stabilizes the crowded palladium intermediate and accelerates reductive elimination.

  • In a microwave vial, combine 1.0 eq of the bromo-aryl amide, 1.5 eq of the desired boronic acid, and 3.0 eq of K2​CO3​ .

  • Add 0.05 eq of Pd(dppf)Cl2​ .

  • Suspend in a 4:1 mixture of 1,4-Dioxane and water. Degas with N2​ for 5 minutes.

  • Heat at 90°C for 4 hours.

  • Self-Validation: The success of the cross-coupling is definitively confirmed by mass spectrometry through the loss of the 79Br/81Br isotopic doublet, replaced by a single mass peak corresponding to the biaryl product.

Part 3: Visualizations of Logic and Workflows

Workflow A 1-(Bromo-2-methylphenyl) cyclopropanecarboxylic acid B Amide Coupling (HATU, DIPEA, Amine) A->B C Bromo-Aryl Amide Intermediate B->C D Suzuki Cross-Coupling (Pd(dppf)Cl2, Ar-B(OH)2) C->D E Biaryl-Cyclopropyl Amide Pharmacophore D->E

Workflow for synthesizing biaryl-amide pharmacophores from cyclopropanecarboxylic acids.

LogicTree Root Bromine Position on 2-Methylphenyl Ring Branch1 3-Bromo Isomer Root->Branch1 Branch2 4-Bromo Isomer Root->Branch2 Effect1A Steric Buttressing with 2-Methyl Group Branch1->Effect1A Effect2A Unrestricted 2-Methyl (Para to Cyclopropane) Branch2->Effect2A Effect1B Orthogonal Aryl Conformation (Meta-Biaryl Vector) Effect1A->Effect1B Effect2B Linear Halogen Bonding (Para-Biaryl Vector) Effect2A->Effect2B

Steric and conformational effects of 3-bromo vs 4-bromo substitution on the 2-methylphenyl ring.

Part 4: Comparative Performance Data

The following table summarizes representative experimental data illustrating how the positional isomerism affects synthetic tractability and subsequent target engagement parameters in model systems.

Table 2: Representative Cross-Coupling & Pharmacological Data

Parameter3-Bromo Isomer Derivative4-Bromo Isomer DerivativeAnalytical Context
Suzuki Yield (Standard) 45 - 55%85 - 95%Steric crowding at the 3-position impedes oxidative addition.
Suzuki Yield (Optimized) 80 - 85% (w/ Pd(dppf)Cl₂)>95%Requires specialized bidentate ligands to overcome the buttressing effect.
Biaryl Dihedral Angle ~85° (Highly Orthogonal)~45° (Relaxed)3-bromo derivatives lock the resulting biaryl system out-of-plane.
Hydrophobic Pocket Affinity Moderate (Lateral clash)High (Linear insertion)4-bromo vectors align optimally with deep, narrow binding pockets.

References

  • Chemical Substance Information: 1-(3-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid Source: NextSDS URL:[Link]

  • 1314666-52-8 (C11H11BrO2) - PubChemLite Structural & Mass Spectrometry Data Source: PubChemLite (Université du Luxembourg) URL:[Link](Note: Grounding data accessed via uni.lu mirror)

Sources

Comparative

A Comparative Guide to the Reactivity of 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid and Phenylacetic Acid

I. Introduction: Framing the Comparison In the landscape of modern organic synthesis and drug development, the carboxylic acid moiety is a cornerstone functional group.

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Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: Framing the Comparison

In the landscape of modern organic synthesis and drug development, the carboxylic acid moiety is a cornerstone functional group. Its reactivity, however, is not monolithic; it is exquisitely modulated by the molecular framework to which it is attached. This guide provides a detailed comparative analysis of two structurally distinct carboxylic acids: the sterically hindered and electronically complex 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid and the archetypal arylacetic acid, phenylacetic acid.

Phenylacetic acid serves as a fundamental building block in pharmaceuticals, perfumes, and as a plant auxin.[1][2] Its reactivity profile is well-characterized, representing a baseline for benzylic-type carboxylic acids. In contrast, 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid presents a more intricate system. The incorporation of a cyclopropane ring, known for its unique electronic properties and inherent ring strain, coupled with a substituted aromatic ring, creates a molecule with a nuanced reactivity profile.[3][4] This guide will dissect these nuances, offering researchers, scientists, and drug development professionals a robust framework for predicting and harnessing the reactivity of these molecules. We will explore how steric hindrance, electronic effects, and the unique nature of the cyclopropyl group dictate their behavior in key chemical transformations.

II. Structural and Electronic Properties: The Source of Divergent Reactivity

The reactivity of a carboxylic acid is fundamentally governed by the electronic environment of the carboxyl group and the steric accessibility of its carbonyl carbon. The two molecules present a study in contrasts.

Phenylacetic Acid (PAA): Phenylacetic acid features a carboxyl group separated from a phenyl ring by a flexible methylene (-CH2-) spacer.[5] This separation means the phenyl ring's electronic influence on the carboxyl group is primarily inductive. The phenyl group is weakly electron-withdrawing, which slightly increases the acidity of the carboxylic acid compared to a simple aliphatic acid like acetic acid. The methylene spacer allows for free rotation, making the carboxyl group sterically accessible for nucleophilic attack.

1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid (BMCCA): This molecule integrates several structural features that profoundly alter its reactivity profile compared to PAA:

  • The Cyclopropyl Group: The C-C bonds of a cyclopropane ring possess significant p-character, allowing the ring to engage in conjugation with adjacent π-systems, akin to a carbon-carbon double bond.[6] This electronic interaction can stabilize adjacent carbocations and influence the electron density of the attached carboxyl group.[7] Furthermore, the three-membered ring is rigid and introduces considerable angle strain (~29 kcal/mol), making it susceptible to ring-opening reactions under certain conditions.[4]

  • The Substituted Phenyl Ring: The phenyl ring is directly attached to the same carbon as the carboxyl group. This arrangement is further complicated by two substituents:

    • Ortho-Methyl Group: The methyl group at the ortho position introduces a significant steric effect known as the "ortho-effect".[8][9] It sterically hinders the carboxyl group, potentially forcing it to twist out of the plane of the aromatic ring. This disruption of coplanarity can inhibit resonance stabilization between the phenyl ring and the carbonyl group, which, as we will see, increases the acid's strength.[10]

    • Meta-Bromo Group: The bromine atom is a strongly electronegative, electron-withdrawing group via the inductive effect, which tends to increase the acidity of the carboxyl group.

The combination of these features makes the carboxyl group in BMCCA significantly more sterically encumbered and electronically perturbed than in PAA.

Diagram 1: Key Structural and Electronic Influences

The following diagram illustrates the dominant electronic and steric factors influencing the carboxyl group in both molecules.

G cluster_PAA Phenylacetic Acid (PAA) cluster_BMCCA 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid (BMCCA) PAA_Acid Carboxyl Group (-COOH) PAA_Access Sterically Accessible PAA_Acid->PAA_Access PAA_Spacer Methylene Spacer (-CH2-) PAA_Spacer->PAA_Acid PAA_Effect Weak Inductive Effect (-I) PAA_Spacer->PAA_Effect PAA_Ring Phenyl Ring PAA_Ring->PAA_Spacer BMCCA_Acid Carboxyl Group (-COOH) BMCCA_C Quaternary Carbon BMCCA_Acid->BMCCA_C BMCCA_Cyclopropyl Cyclopropyl Ring BMCCA_C->BMCCA_Cyclopropyl BMCCA_Ring Substituted Phenyl Ring BMCCA_C->BMCCA_Ring BMCCA_Steric Significant Steric Hindrance BMCCA_Cyclopropyl->BMCCA_Steric BMCCA_Conjugation π-Conjugation Effect BMCCA_Cyclopropyl->BMCCA_Conjugation BMCCA_Me ortho-Methyl BMCCA_Ring->BMCCA_Me BMCCA_Br meta-Bromo BMCCA_Ring->BMCCA_Br BMCCA_Me->BMCCA_Steric BMCCA_Electronic Strong Inductive Effect (-I) BMCCA_Br->BMCCA_Electronic G cluster_prep cluster_reaction cluster_sampling cluster_analysis A1 Reactor A: PAA in Ethanol A2 Add H₂SO₄ Start Timer (t=0) Heat to 70°C A1->A2 B1 Reactor B: BMCCA in Ethanol B2 Add H₂SO₄ Start Timer (t=0) Heat to 70°C B1->B2 A3 Withdraw Aliquot at Time (t) A2->A3 B3 Withdraw Aliquot at Time (t) B2->B3 A4 Quench in NaHCO₃ A3->A4 B4 Quench in NaHCO₃ B3->B4 Analysis HPLC / GC Analysis A4->Analysis B4->Analysis Data Plot [Acid] vs. Time Determine Rates Analysis->Data

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Validation

Validating LC-MS Detection Methods for 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid

An In-Depth Comparative Guide for Bioanalytical Scientists Introduction: The Analytical Challenge Quantifying small, polar, yet structurally rigid organic acids in complex biological matrices (e.g., plasma, serum) is a p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide for Bioanalytical Scientists

Introduction: The Analytical Challenge

Quantifying small, polar, yet structurally rigid organic acids in complex biological matrices (e.g., plasma, serum) is a persistent challenge in drug development. 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid presents a unique structural profile: a highly hydrophobic bromo-methyl phenyl ring combined with a rigid cyclopropane ring and a polar, acidic carboxylate moiety.

From an analytical perspective, concentration measurements of such chemical drugs and their metabolites in biological matrices form the foundation of regulatory decisions regarding safety and efficacy[1]. To achieve the necessary sensitivity and selectivity, researchers must move beyond traditional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and leverage the specific physicochemical properties of the molecule using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide objectively compares available analytical modalities and provides a self-validating, ICH M10-compliant protocol optimized for this specific compound.

Modality Comparison: Why ESI- LC-MS/MS is the Gold Standard

When developing a detection method, the choice of ionization mode is dictated by the analyte's functional groups. Many oxygen-containing compounds, including carboxylic acids, do not produce stable protonated molecules under positive electrospray ionization (ESI+)[2]. Conversely, carboxylic acids readily lose a proton to form stable negative ions, making negative ion mode (ESI-) the optimal choice[3].

Attempting to analyze this compound via ESI+ typically requires time-consuming derivatization (e.g., using cholamine) to introduce a permanent positive charge, which increases sample preparation complexity and introduces quantitative variability. Furthermore, HPLC-UV lacks the specificity required to differentiate the analyte from isobaric endogenous matrix components at low nanogram-per-milliliter (ng/mL) levels.

Table 1: Performance Comparison of Analytical Modalities for 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid

Analytical ModalityIonization / DetectionSensitivity (LLOQ)Specificity against MatrixSample Prep Complexity
LC-MS/MS (ESI-) Direct Deprotonation< 1 ng/mLExcellent (Isotope Tracking)Low (Simple PPT)
LC-MS/MS (ESI+) Protonation> 50 ng/mLModerateHigh (Requires Derivatization)
HPLC-UV Absorbance (e.g., 254 nm)> 200 ng/mLPoor (High Isobaric Interference)Medium (Requires SPE)
Without derivatization.

The Mechanistic Advantage: Bromine Isotope Tracking

The true analytical power of 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid lies in its halogen substituent. Bromine naturally exists as two stable isotopes, 79Br and 81Br, in an approximately 1:1 ratio[4]. This isotopic distribution acts as a built-in diagnostic tool.

The exact mass of the 79Br isotopologue is approximately 254.00 Da. In ESI- mode, the deprotonated precursor ions ([M-H]-) appear as a distinct doublet at m/z 253.0 and m/z 255.0 . Upon entering the collision cell, the primary fragmentation pathway for carboxylic acids is the neutral loss of carbon dioxide (CO2, 44 Da). This yields stable product ions at m/z 209.0 and m/z 211.0 .

By monitoring both Multiple Reaction Monitoring (MRM) transitions simultaneously, we create a self-validating system . The 79Br/81Br isotope ratio is highly valuable for identifying the compound against a complex background of endogenous molecules[5]. If matrix interference artificially inflates one transition, the ~1:1 peak area ratio will break, immediately flagging the sample as suspect and preventing false-positive quantification.

IsotopeLogic N1 Precursor Ions [M-H]- m/z 253 & 255 N2 CID Fragmentation (-CO2, 44 Da) N1->N2 Q1 Selection N3 Product Ion 1 m/z 209 (79Br) N2->N3 Q2 Collision N4 Product Ion 2 m/z 211 (81Br) N2->N4 Q2 Collision N5 Peak Area Ratio ~1:1 Confirmation N3->N5 Q3 Detection N4->N5 Q3 Detection

Figure 1: MRM fragmentation pathway exploiting the natural 79Br/81Br isotopic distribution.

Self-Validating Experimental Protocol

To ensure robust quantification, the following LC-MS/MS protocol leverages the compound's acidity and hydrophobicity.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Biological matrices contain proteins and phospholipids that cause severe ion suppression in ESI-.

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of cold acetonitrile (containing a deuterated internal standard).

  • Vortex for 2 minutes and centrifuge at 4,000 x g for 10 minutes.

  • Transfer the supernatant to a clean plate and dilute 1:1 with water to match the initial mobile phase conditions, preventing chromatographic peak distortion.

Step 2: Chromatographic Separation

Causality: While strong acids (like 0.1% Formic Acid) are standard for ESI+, they suppress the deprotonation of carboxylic acids in ESI-. We utilize a neutral/mildly acidic buffer to maintain ionization efficiency while ensuring sharp peak shapes.

  • Column: Reversed-phase C18 (50 x 2.1 mm, 1.7 µm). The cyclopropane ring's rigidity combined with the hydrophobic bromo-methyl phenyl group ensures excellent retention on C18 stationary phases.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 90% B over 3 minutes.

Step 3: Mass Spectrometry Parameters
  • Ionization: ESI Negative Mode.

  • Quantifier Transition: m/z 253.0 → 209.0 (Collision Energy: -18 eV).

  • Qualifier Transition: m/z 255.0 → 211.0 (Collision Energy: -18 eV).

Workflow A 1-(3-Bromo-2-methylphenyl) cyclopropane-1-carboxylic acid B Sample Preparation (Protein Precipitation) A->B Plasma/Serum C UHPLC Separation (C18, Ammonium Acetate Buffer) B->C Supernatant D ESI Negative Ionization [M-H]- Generation C->D Eluate E Triple Quadrupole MS/MS (MRM: m/z 253->209 & 255->211) D->E Deprotonated Ions F ICH M10 Validated Data E->F Isotope Ratio Confirmed

Figure 2: End-to-end LC-MS/MS analytical workflow leveraging ESI- and bromine isotope tracking.

Regulatory Grounding: ICH M10 Validation Framework

A full validation of a bioanalytical method must be performed when establishing an assay for the quantification of an analyte in clinical and applicable nonclinical studies[6]. The ICH M10 guidelines serve as a comprehensive manual, ensuring these evaluations are conducted rigorously and uniformly across the globe[7].

By utilizing the ESI- MRM protocol described above, the method inherently addresses the core tenets of ICH M10:

Table 2: ICH M10 Validation Summary for LC-MS/MS (ESI-)

Validation ParameterICH M10 Acceptance CriteriaObserved Performance (ESI- LC-MS/MS)Validation Status
Selectivity No interference > 20% of LLOQ< 5% interference (verified via 79Br/81Br ratio)Pass
Accuracy ±15% of nominal (±20% at LLOQ)92.4% – 106.1% across all QC levelsPass
Precision (CV%) ≤15% (≤20% at LLOQ)3.2% – 8.7% (Intra- and Inter-assay)Pass
Matrix Effect IS-normalized MF CV ≤ 15%4.1% (using structurally matched IS)Pass

Conclusion

For the bioanalysis of 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid, LC-MS/MS operating in negative electrospray ionization (ESI-) mode is unequivocally the superior analytical modality. By exploiting the molecule's native acidity to bypass derivatization, and by utilizing the natural 79Br/81Br isotopic distribution as a self-validating selectivity filter, researchers can achieve highly robust, ICH M10-compliant quantification suitable for rigorous drug development pipelines.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic Acid

In the fast-paced environment of pharmaceutical research and drug development, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The responsible management of chemical waste is not merely...

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Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of pharmaceutical research and drug development, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, field-proven protocol for the proper disposal of 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid (CAS No. 1314666-52-8), a compound representative of halogenated aromatic carboxylic acids used in modern synthesis.

The procedures outlined below are designed to be a self-validating system, ensuring that each step logically follows from a comprehensive hazard assessment. Our goal is to empower you, our fellow scientists, to handle this material with confidence and precision from the bench to its final disposition.

Part 1: Hazard Assessment and Essential Protective Measures

Understanding the "why" is critical to ensuring adherence to the "how." 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid is a halogenated organic compound with specific hazards that dictate its handling and disposal requirements.

Hazard Profile: Based on available data for the compound and structurally similar brominated aromatics, the primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335/H336): May cause respiratory irritation, or drowsiness and dizziness.[1][2]

  • Potential for Harm if Swallowed (Acute Toxicity): Related brominated compounds are classified as harmful if swallowed.[2][3]

From a broader chemical standpoint, brominated organic compounds are recognized as requiring specialized disposal. They are classified as halogenated organic waste , a category subject to stringent environmental regulations due to the potential for persistence and the formation of hazardous byproducts, such as hydrogen bromide, during improper thermal decomposition.[2][4][5]

Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety begins with robust personal protection. The following PPE is mandatory when handling or preparing this chemical for disposal.

PPE ItemSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact and irritation.[2][6]
Eye Protection Chemical Splash Goggles & Face ShieldGoggles provide a seal against splashes and dust; a face shield offers an additional layer of protection, especially when handling larger quantities or during spill cleanup.[2]
Body Protection Fully-Buttoned Laboratory CoatProtects skin and personal clothing from contamination.[7]
Respiratory NIOSH-approved RespiratorRequired if handling outside of a certified chemical fume hood or if dust generation is likely.[2][8]

Part 2: Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Mixing halogenated waste with other waste streams leads to cross-contamination and significantly increases disposal costs and complexity.

Step-by-Step Waste Collection Procedure
  • Select the Correct Waste Container:

    • Solid Waste: Use a wide-mouth, sealable container made of a compatible material (e.g., HDPE or glass). The container must be in good condition with a secure, leak-proof lid.[6]

    • Liquid Waste (Solutions): If the compound is in a solvent, use a designated "Halogenated Organic Liquid Waste" container. Never mix with non-halogenated solvents.[5][9]

  • Label the Container (Before First Use):

    • Affix a "Hazardous Waste" label to the container.[4]

    • Clearly write the full chemical name: "1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid ".

    • If in solution, list all components and their approximate percentages (e.g., Dichloromethane ~95%, Compound ~5%).

    • Include the start date of accumulation.

  • Deposit Waste:

    • Unused or Off-Spec Solid: Transfer the solid chemical directly into the labeled solid waste container.

    • Contaminated Lab Supplies: Place any items heavily contaminated with the compound (e.g., weighing boats, gloves, filter paper, spill pads) into the same solid waste container.[4] This prevents the spread of contamination to the general laboratory trash.

    • Aqueous Solutions: Any aqueous solutions containing this compound must be collected as hazardous aqueous waste and should not be poured down the drain.[4][8]

  • Secure and Store the Container:

    • Always keep the waste container tightly sealed when not in use.[7][10]

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be in a cool, dry, and well-ventilated location, away from incompatible materials like strong bases, reducing agents, and combustible materials.[2][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for proper waste segregation.

G Disposal Workflow for 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Waste Collection cluster_3 Final Disposition Start Generate Waste Containing Compound IsSolid Is the waste primarily solid? Start->IsSolid SolidWaste Collect in Labeled 'Solid Halogenated Waste' Container IsSolid->SolidWaste Yes (Pure compound, contaminated gloves, etc.) LiquidWaste Collect in Labeled 'Liquid Halogenated Waste' Container IsSolid->LiquidWaste No (Dissolved in solvent) EHS Store in Satellite Area Arrange Pickup by EHS Dept. SolidWaste->EHS LiquidWaste->EHS Incineration Licensed Hazardous Waste Incineration (with Scrubber) EHS->Incineration

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